Cas no 58009-85-1 (2-Pentanone, 1-chloro-5-phenyl-)

2-Pentanone, 1-chloro-5-phenyl-, is a chlorinated phenyl ketone derivative with applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring both a ketone and a chloro-substituted phenyl group, makes it a versatile intermediate for constructing complex molecules. The compound exhibits moderate reactivity, allowing for selective transformations under controlled conditions. Its stability and solubility in common organic solvents facilitate handling in laboratory and industrial settings. The presence of the phenyl and chloro groups enables further functionalization, making it valuable in pharmaceutical and agrochemical research. Proper storage under inert conditions is recommended to maintain purity and prevent degradation.
2-Pentanone, 1-chloro-5-phenyl- structure
58009-85-1 structure
Product Name:2-Pentanone, 1-chloro-5-phenyl-
CAS No:58009-85-1
MF:C11H13ClO
MW:196.673322439194
CID:1607715
PubChem ID:12517697
Update Time:2025-10-30

2-Pentanone, 1-chloro-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanone, 1-chloro-5-phenyl-
    • 1-chloro-5-phenylpentan-2-one
    • IFRMRRXXJMQATO-UHFFFAOYSA-N
    • Z1262478900
    • EN300-749583
    • SCHEMBL8187637
    • 58009-85-1
    • AKOS017529196
    • DTXSID60501088
    • 1-chloro-2-oxo-5-phenylpentane
    • benzylethyl chloromethyl ketone
    • Inchi: 1S/C11H13ClO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
    • InChI Key: IFRMRRXXJMQATO-UHFFFAOYSA-N
    • SMILES: ClCC(CCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 196.06559
  • Monoisotopic Mass: 196.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Pentanone, 1-chloro-5-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM460489-250mg
1-chloro-5-phenylpentan-2-one
58009-85-1 95%+
250mg
$354 2022-06-10
Chemenu
CM460489-500mg
1-chloro-5-phenylpentan-2-one
58009-85-1 95%+
500mg
$648 2022-06-10
Chemenu
CM460489-1g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%+
1g
$822 2022-06-10
Enamine
EN300-749583-0.05g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
0.05g
$174.0 2024-05-23
Enamine
EN300-749583-0.1g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
0.1g
$257.0 2024-05-23
Enamine
EN300-749583-0.25g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
0.25g
$367.0 2024-05-23
Enamine
EN300-749583-0.5g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
0.5g
$579.0 2024-05-23
Enamine
EN300-749583-1.0g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
1.0g
$743.0 2024-05-23
Enamine
EN300-749583-2.5g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
2.5g
$1454.0 2024-05-23
Enamine
EN300-749583-5.0g
1-chloro-5-phenylpentan-2-one
58009-85-1 95%
5.0g
$2152.0 2024-05-23

Additional information on 2-Pentanone, 1-chloro-5-phenyl-

1-Chloro-5-phenyl-2-pentanone (CAS No. 58009-85-1): A Comprehensive Overview

1-Chloro-5-phenyl-2-pentanone, also known by its CAS registry number 58009-85-1, is a chemical compound with a unique structure and diverse applications. This compound belongs to the family of ketones and is characterized by its pentanone backbone with a chlorine substituent at the 1-position and a phenyl group at the 5-position. The molecular formula of this compound is C₁₁H₁₁ClO, and its molecular weight is approximately 204.66 g/mol. The compound is typically a white crystalline solid with a melting point of around 47°C and a boiling point of approximately 147°C under standard conditions.

The synthesis of 1-chloro-5-phenyl-2-pentanone involves several steps, including the chlorination of an appropriate precursor. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces an intermediate that can be further modified to introduce the chlorine substituent. Another approach involves the use of Grignard reagents, which allows for precise control over the substitution pattern on the pentanone backbone.

1-Chloro-5-phenyl-2-pentanone has been studied extensively in various fields due to its unique chemical properties. In organic chemistry, it serves as an important intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable in the construction of bioactive compounds.

Recent research has highlighted the potential of 1-chloro-5-phenyl-2-pentanone in drug discovery. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as beta-secretase (BACE). Additionally, it has been explored as a potential lead compound for anti-cancer drug development due to its ability to induce apoptosis in cancer cells.

In materials science, 1-chloro-5-phenyl-2-pentanone has been utilized as a building block for the synthesis of advanced polymers and materials with tailored properties. Its phenyl group provides aromatic stability, while the ketone functionality allows for cross-linking and other chemical modifications.

The environmental impact of 1-chloro-5 phenyl 2 pentanone has also been a topic of recent interest. Studies have shown that this compound degrades relatively quickly under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its ecological effects and to develop strategies for minimizing its environmental footprint.

In conclusion, 1-chloro 5 phenyl 2 pentanone CAS No 58009 85 1 is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and insights into its properties, this compound is likely to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd